molecular formula C8H12N2O B019225 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide CAS No. 100715-61-5

1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide

Cat. No. B019225
M. Wt: 152.19 g/mol
InChI Key: QLVHRZPCTKRFSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide, also known as quinuclidin-3-yl 1-azabicyclo[2.2.2]oct-3-ylcarbamate, is a compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry. This compound is a bicyclic amine that has a unique structure, making it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of 1-azabicyclo[2.2.2]oct-2-ene-3-carboxamide is complex and not fully understood. It is believed to act as a partial agonist at the muscarinic acetylcholine receptors and as an antagonist at the serotonin 5-HT7 receptors. This dual mechanism of action may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

Studies have shown that 1-azabicyclo[2.2.2]oct-2-ene-3-carboxamide has a range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce psychotic symptoms in animal models of schizophrenia. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-azabicyclo[2.2.2]oct-2-ene-3-carboxamide is its unique structure, which makes it a promising candidate for drug development. However, its complex mechanism of action and potential side effects may limit its use in clinical settings. Additionally, its synthesis can be challenging, which may limit its availability for research purposes.

Future Directions

There are many potential future directions for research on 1-azabicyclo[2.2.2]oct-2-ene-3-carboxamide. Some possible areas of exploration include:
1. Further studies on its mechanism of action and potential therapeutic effects
2. Development of more efficient synthesis methods
3. Exploration of its potential use in the treatment of other neurological disorders, such as Parkinson's disease and depression
4. Investigation of its potential use in other fields, such as agriculture and materials science.
In conclusion, 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide is a promising compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry. Its unique structure and complex mechanism of action make it a promising candidate for drug development, but further research is needed to fully understand its potential therapeutic effects and limitations.

Synthesis Methods

The synthesis of 1-azabicyclo[2.2.2]oct-2-ene-3-carboxamide can be achieved through a variety of methods. One of the most common methods is the reaction of quinuclidine and 1,3-cyclohexadiene in the presence of a palladium catalyst. This method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have a high affinity for various receptors in the brain, including the muscarinic acetylcholine receptors and the serotonin 5-HT7 receptors. This makes it a promising candidate for the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia.

properties

CAS RN

100715-61-5

Product Name

1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-azabicyclo[2.2.2]oct-2-ene-3-carboxamide

InChI

InChI=1S/C8H12N2O/c9-8(11)7-5-10-3-1-6(7)2-4-10/h5-6H,1-4H2,(H2,9,11)

InChI Key

QLVHRZPCTKRFSO-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(=C2)C(=O)N

Canonical SMILES

C1CN2CCC1C(=C2)C(=O)N

synonyms

1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide(6CI,9CI)

Origin of Product

United States

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